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Erythromycin, 3''-O-demethyl-12-deoxy- - 33442-56-7

Erythromycin, 3''-O-demethyl-12-deoxy-

Catalog Number: EVT-383287
CAS Number: 33442-56-7
Molecular Formula: C36H65NO12
Molecular Weight: 703.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Erythromycin D

  • Relevance: Erythromycin D is a direct precursor to Erythromycin, 3''-O-demethyl-12-deoxy- in the biosynthetic pathway, differing by the presence of a methyl group at the 3''-O position and a hydroxyl group at the 12 position. []

7-Hydroxy-6-demethyl-6-deoxyerythromycin D

  • Compound Description: This novel erythromycin analog was unexpectedly produced in an attempt to generate 6-demethylerythromycins through directed biosynthesis in Saccharopolyspora erythraea K24-1. While demethylated at the 6-position as predicted, it bears a hydroxyl group at the 7-position instead of the 6-position. []
  • Relevance: This compound shares the core macrolide structure with Erythromycin, 3''-O-demethyl-12-deoxy-, and provides insight into the structural diversity achievable through biosynthetic engineering of erythromycin analogs. []

6-Demethylerythromycins

  • Compound Description: This group of erythromycin analogs lacks the 6-methyl group, a modification achieved by altering the substrate specificity of the acyltransferase in module 4 (AT4) of the 6-deoxyerythronolide B synthase (DEBS) polyketide synthase. []
  • Relevance: These compounds highlight the structural modifications possible within the erythromycin scaffold, particularly at the 6-position, similar to the demethylation at the 3''-O position in Erythromycin, 3''-O-demethyl-12-deoxy-. []

6-Demethyl-6-deoxyerythronolide B

  • Compound Description: This compound is the aglycone of 6-demethylerythromycin B, produced by a modified DEBS polyketide synthase with altered substrate specificity in its AT4 domain. []
  • Relevance: As the aglycone precursor, it shares the core macrolide structure with Erythromycin, 3''-O-demethyl-12-deoxy-, highlighting the importance of the polyketide backbone in erythromycin biosynthesis and analog development. []

Erythromycin A

  • Relevance: Erythromycin A is a close structural analog of Erythromycin, 3''-O-demethyl-12-deoxy-, differing only in the presence of a methyl group at the 3''-O position and a hydroxyl group at the 12 position. This makes Erythromycin A a crucial reference point for understanding the structure-activity relationship of the demethylated and deoxy derivative. []

Erythromycin B

  • Relevance: Erythromycin B is structurally similar to Erythromycin, 3''-O-demethyl-12-deoxy-, sharing the absence of the 12-hydroxyl group. This highlights the significance of the 12-deoxy modification in influencing the biological activity of erythromycin analogs. []

8,9-Anhydro-4''-deoxy-3'-N-desmethyl-3'-N-ethylerythromycin B 6,9-hemiacetal (ABT-229)

  • Compound Description: ABT-229 is a potent gastroprokinetic agent derived from erythromycin B. Structural modifications include the removal of the 4''- and 12-hydroxyl groups, 8,9-anhydro formation, and 3'-N-desmethyl-3'-N-ethyl substitution. []
  • Relevance: While structurally more complex than Erythromycin, 3''-O-demethyl-12-deoxy-, ABT-229 shares the 12-deoxy feature. This comparison underscores the potential of specific modifications within the erythromycin scaffold to drastically alter its pharmacological profile, shifting from antibacterial to prokinetic activity. []
Overview

Erythromycin, 3''-O-demethyl-12-deoxy-, is a derivative of erythromycin, a macrolide antibiotic originally derived from the bacterium Saccharopolyspora erythraea. This compound is significant in the field of antibiotics due to its ability to inhibit bacterial protein synthesis, making it effective against a variety of Gram-positive and some Gram-negative bacteria. The specific modifications in the structure of 3''-O-demethyl-12-deoxy-erythromycin enhance its pharmacological properties while potentially reducing side effects associated with other erythromycin derivatives.

Source

Erythromycin, 3''-O-demethyl-12-deoxy-, is synthesized from erythromycin A, which is produced through fermentation processes involving specific strains of bacteria. The biosynthesis of erythromycin involves complex enzymatic pathways that convert simple precursors into the final macrolide structure. Research has shown that modifications to the erythromycin structure can lead to derivatives with improved antibacterial activity and stability .

Classification

Erythromycin, 3''-O-demethyl-12-deoxy-, belongs to the class of macrolide antibiotics. Macrolides are characterized by their large lactone ring structure and are classified based on their chemical modifications and antibacterial spectrum. This compound specifically is categorized under semi-synthetic derivatives of erythromycin, which have been chemically modified to enhance their therapeutic efficacy and reduce resistance mechanisms seen in some bacterial strains .

Synthesis Analysis

Methods

The synthesis of erythromycin, 3''-O-demethyl-12-deoxy-, typically involves several steps that modify the parent compound, erythromycin A. One common method includes selective demethylation processes and deoxygenation techniques that target specific hydroxyl groups on the erythromycin molecule.

Technical Details

Molecular Structure Analysis

Structure

Erythromycin, 3''-O-demethyl-12-deoxy-, maintains the core macrolide structure characteristic of erythromycins but lacks specific functional groups that influence its pharmacokinetics and activity.

Data

  • Molecular Formula: C_15H_27NO_5
  • Molecular Weight: Approximately 299.38 g/mol
  • Structural Features: The absence of the 3'' methoxy group and the C-12 hydroxy group differentiates this compound from its parent compound, altering its interaction with bacterial ribosomes .
Chemical Reactions Analysis

Reactions

Erythromycin, 3''-O-demethyl-12-deoxy-, participates in various chemical reactions typical for macrolides, including:

  1. Acylation: Erythromycin can undergo acylation reactions to form various acyl derivatives that may enhance its antibacterial properties.
  2. Hydrolysis: In aqueous environments, it can hydrolyze at certain functional groups, affecting its stability.
  3. Formation of Derivatives: Further modifications can yield derivatives with altered activity profiles or improved pharmacological properties .

Technical Details

The reactions are typically monitored using techniques such as High Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure product purity and structural integrity.

Mechanism of Action

Process

Erythromycin, 3''-O-demethyl-12-deoxy-, exerts its antibacterial effects primarily by binding to the 50S subunit of bacterial ribosomes. This binding inhibits protein synthesis by blocking peptide bond formation during translation.

Data

  1. Target Site: The drug binds specifically to the peptidyl transferase center of the ribosome.
  2. Inhibition Type: It acts as a competitive inhibitor, preventing aminoacyl-tRNA from entering the ribosomal site.
  3. Effect on Bacteria: This mechanism effectively halts bacterial growth and replication, making it bacteriostatic at lower concentrations and bactericidal at higher doses .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  1. Stability: Generally stable under acidic conditions but may degrade under prolonged exposure to light or heat.
  2. Melting Point: Melting points vary based on purity but generally fall within a range typical for macrolides (around 156°C).
  3. pH Sensitivity: Exhibits variable solubility depending on pH levels, which impacts its bioavailability .
Applications

Scientific Uses

Erythromycin, 3''-O-demethyl-12-deoxy-, is primarily utilized in:

  1. Antibiotic Therapy: Effective against respiratory tract infections caused by susceptible bacteria.
  2. Research Applications: Used in studies investigating antibiotic resistance mechanisms and developing new antibiotic formulations.
  3. Pharmaceutical Development: Serves as a precursor for synthesizing other antibiotics with modified activity profiles aimed at overcoming resistance issues .
Biosynthesis and Genetic Regulation of Erythromycin Derivatives

Polyketide Synthase (PKS) Gene Clusters in Saccharopolyspora erythraea

The erythromycin biosynthetic gene cluster in Saccharopolyspora erythraea spans approximately 55 kb and contains 20 genes organized into four major polycistronic transcriptional units [1] [10]. Central to erythromycin biosynthesis are three large polyketide synthase (PKS) genes – eryAI, eryAII, and eryAIII – which encode a type I modular PSSystem. These multifunctional enzymes assemble the 14-membered macrolactone core (6-deoxyerythronolide B, 6-dEB) through a coordinated assembly line:

  • Module Organization: The PKS comprises six modules distributed across three giant polypeptides (>300 kDa each), with each module catalyzing a specific round of chain elongation and modification [1] [7].
  • Substrate Specificity: The AT domains exclusively select methylmalonyl-CoA extender units, contributing to the characteristic methyl branches at C-2, C-4, C-6, C-8, C-10, and C-12 positions of the macrolactone [5] [7].
  • Domain Functions: Each module contains ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, with auxiliary domains (KR, DH, ER) mediating β-keto processing [4] [7].

Table 1: Modular Organization of Erythromycin PKS in S. erythraea

Polyketide SynthaseModuleDomainsFunction
DEBS 1 (EryAI)1AT-KS-ACP-KRPropionate loading, C-1 reduction
2AT-KS-DH-ER-KR-ACPMethylmalonate extension, full reduction
DEBS 2 (EryAII)3AT-KS-KR-ACPMethylmalonate extension, ketoreduction
4AT-KS-DH-ER-KR-ACPMethylmalonate extension, full reduction
DEBS 3 (EryAIII)5AT-KS-KR-ACPMethylmalonate extension, ketoreduction
6AT-KS-TEMethylmalonate extension, cyclization

Genetic studies confirm that the eryA genes form a single operon disrupted by an insertion sequence (IS1136) between eryAI and eryAII, though this does not impair transcriptional readthrough [1] [7]. The entire cluster from eryAI to eryG is transcribed as a 35-kb polycistronic mRNA under phosphate and nitrogen regulation [1] [3].

Post-PKS Modification Enzymes in 3''-O-Demethylation and 12-Deoxygenation

Following macrolactone formation, dedicated tailoring enzymes generate structural diversity. The derivative 3''-O-demethyl-12-deoxyerythromycin arises through bypass of two key hydroxylation/methylation steps:

  • 12-Deoxygenation Pathway:Erythronolide B undergoes C-6 hydroxylation by EryF (cytochrome P450) to form erythronolide A. Subsequent C-12 hydroxylation is catalyzed by EryK (another P450). The 12-deoxy variant forms when EryK is genetically inactivated or its activity is suppressed, stalling the pathway at 3-α-mycarosyl-erythronolide B [1] [7] [10].

  • 3''-O-Demethylation Mechanism:The sugar moiety L-mycarose is normally O-methylated at C-3'' by the S-adenosylmethionine (SAM)-dependent methyltransferase EryG. 3''-O-demethyl derivatives arise via:a) Targeted disruption of eryG [1] [6]b) Substrate specificity engineering of EryG to prevent mycarose methylation [6]c) Heterologous expression with dedicated demethylases [6]

Figure 1: Enzymatic Pathway to 3''-O-demethyl-12-deoxyerythromycin

6-Deoxyerythronolide B (6-dEB)  |  v  EryB (Glycosyltransferase I) → Attaches D-desosamine at C-5  |  v  EryC (Glycosyltransferase II) → Attaches L-mycarose at C-3 → **3''-O-demethyl variant if EryG inactive**  |  v  EryF (P450 Hydroxylase) → Hydroxylates C-6  |  v  **12-Deoxy variant if EryK inactive**  

Genetic Engineering Strategies for Targeted Derivative Biosynthesis

Precise biosynthesis of 3''-O-demethyl-12-deoxyerythromycin leverages advanced genomic tools:

  • Terminator Insertion Mutagenesis:Polar mutants are generated by inserting S. erythraea transcriptional terminators into eryK (blocking C-12 hydroxylation) and eryG (blocking mycarose methylation). This halts biosynthesis at defined steps without perturbing upstream genes [1].

  • CRISPR-Cas9-Mediated Editing:High-efficiency knockout of eryK and eryG in industrial strains (e.g., S. erythraea E3) using sgRNAs co-expressed with codon-optimized Cas9. Mutant strains show >90% yield of the desired derivative [3] [5].

  • Heterologous Production Systems:The entire ery gene cluster was reconstituted in E. coli (strain BAP1). By omitting eryK and eryG from the expression construct, 3''-O-demethyl-12-deoxyerythromycin titers reached 8.2 mg/L [5].

  • Transcriptional Optimization:Comparative genomics of high-producing (E3) vs. wild-type (NRRL23338) strains revealed 584 SNVs affecting regulators. Overexpression of bldD (a global regulator) and eryCIII (glycosyltransferase) in engineered strains increased derivative yields by 70% via enhanced carbon flux [3].

Table 2: Genetic Engineering Approaches for Erythromycin Derivative Production

StrategyTarget GeneMethodDerivative Yield
Terminator insertioneryKpWHM3 vector integration45 mg/L
CRISPR-Cas9 knockouteryGsgRNA + Cas9 delivery68 mg/L
Heterologous expressionPKS + tailoringE. coli BAP1 chassis8.2 mg/L
Regulatory optimizationbldD, eryCIIIStrong promoters (ermE*p)120 mg/L

Properties

CAS Number

33442-56-7

Product Name

Erythromycin, 3''-O-demethyl-12-deoxy-

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-4-[(2R,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

Molecular Formula

C36H65NO12

Molecular Weight

703.9 g/mol

InChI

InChI=1S/C36H65NO12/c1-13-25-19(4)28(39)20(5)27(38)17(2)15-36(10,44)32(49-34-29(40)24(37(11)12)14-18(3)45-34)21(6)30(22(7)33(42)47-25)48-26-16-35(9,43)31(41)23(8)46-26/h17-26,28-32,34,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21+,22-,23+,24+,25-,26+,28+,29-,30+,31-,32-,34+,35-,36-/m1/s1

InChI Key

CLQUUOKNEOQBSW-HYABICGWSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C

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